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A comprehensive guide for researchers, scientists, and drug development professionals on the
structural and functional intricacies of the BRC4-RAD51 interaction, with a comparative look at
other BRC repeats.

The interaction between the Breast Cancer susceptibility protein 2 (BRCA2) and the RAD51
recombinase is a cornerstone of homologous recombination (HR), a critical DNA double-strand
break (DSB) repair pathway. This interaction is primarily mediated by a series of conserved
motifs within BRCA2 known as BRC repeats. Among these, the BRC4 repeat has been
extensively studied and serves as a paradigm for understanding how BRCAZ2 regulates RAD51
activity. This guide provides a detailed comparative structural and functional analysis of the
BRC4-RAD51 complex, offering insights into its mechanism and highlighting its significance as
a therapeutic target.

Quantitative Analysis of BRC Repeat-RAD51
Interactions

The eight BRC repeats in human BRCA2 exhibit differential binding affinities for RAD51,
suggesting distinct roles in the modulation of the recombinase. BRC repeats 1-4 generally
display a higher affinity for free RAD51, whereas repeats 5-8 tend to interact more strongly with
the RAD51-ssDNA nucleoprotein filament.[1][2][3][4] This differential binding is crucial for the
sequential loading and stabilization of RAD51 on single-stranded DNA (ssDNA) during the
initial steps of HR.
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Structural Basis of the BRC4-RAD51 Interaction

The crystal structure of the BRC4-RAD51 complex reveals that BRC4 mimics the self-
association interface of RAD51, thereby preventing its oligomerization.[6][7] Key hydrophobic
residues within BRC4, particularly a conserved FxxA motif, insert into pockets on the surface of
the RADS51 core catalytic domain.[6][8] This interaction locks RAD51 in a conformation that
favors ssDNA binding while inhibiting its ATPase activity and preventing its assembly on
double-stranded DNA (dsDNA).[1] This dual regulatory function is critical for ensuring that
RAD51 filaments are formed exclusively on the ssDNA tails of resected DSBs, a prerequisite
for accurate homology search and strand invasion.

Signaling and Regulatory Pathway

The interaction between BRC repeats and RAD51 is a key regulatory node in the homologous
recombination pathway. The differential affinities of the BRC repeats facilitate a "hand-off"
mechanism, where RAD51 is first recruited by high-affinity repeats (like BRC4) and then loaded
onto ssDNA, where its filament is further stabilized by the lower-affinity repeats.
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BRCA2-mediated RAD51 loading and filament formation at a DNA double-strand break.

Experimental Protocols

The study of the BRC4-RADS51 interaction relies on a variety of biochemical and biophysical
techniques. Below are summarized protocols for key experiments.

Glutathione S-Transferase (GST) Pull-Down Assay

This assay is used to qualitatively or semi-quantitatively assess the interaction between a GST-
tagged BRC repeat and RAD51.

Methodology:

o Protein Expression and Purification: Express GST-tagged BRC repeats (e.g., GST-BRC4) in
E. coli and purify them using glutathione-agarose beads.[9][10][11][12][13] Purify untagged
RAD51 separately.

o Immobilization: Incubate the purified GST-BRC fusion protein with glutathione-agarose
beads to immobilize the "bait" protein.

e Binding: Add purified RAD51 ("prey" protein) to the beads and incubate to allow for
interaction.

o Washing: Wash the beads extensively to remove non-specific binding proteins.
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» Elution: Elute the protein complexes from the beads using a high concentration of reduced

glutathione.

e Analysis: Analyze the eluted proteins by SDS-PAGE and Coomassie staining or Western
blotting using an anti-RAD51 antibody to confirm the presence of RAD51 in the pull-down

fraction.
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References

1. pnas.org [pnas.org]

2. pnas.org [pnas.org]

3. Distinct binding of BRCA2 BRC repeats to RAD51 generates differential DNA damage
sensitivity - PMC [pmc.ncbi.nim.nih.gov]

e 4. academic.oup.com [academic.oup.com]

e 5. BRCA2 BRC motifs bind RAD51-DNA filaments - PMC [pmc.ncbi.nlm.nih.gov]

» 6. Interrogation and engineering of RAD51:BRC repeat interactions [repository.cam.ac.uk]

e 7. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
e 8. academic.oup.com [academic.oup.com]

» 9. Asimple protocol to detect interacting proteins by GST pull down assay coupled with
MALDI or LC-MS/MS anal... [protocols.io]

e 10. cube-biotech.com [cube-biotech.com]
e 11. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
e 12. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

e 13. What Is the General Procedure for GST Pull-Down Analysis of Protein—Protein
Interactions? | MtoZ Biolabs [mtoz-biolabs.com]

 To cite this document: BenchChem. [A Comparative Structural Analysis of the BRC4-RAD51
Complex in Homologous Recombination]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15599711#comparative-structural-analysis-of-brc4-
rad51-complex]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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